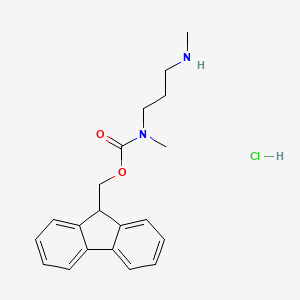
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: is a chemical compound with the molecular formula C20H25ClN2O2 and a molecular weight of 360.878 g/mol . It is a derivative of propane-1,3-diamine, where the amine groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amine groups during reactions .
Vorbereitungsmethoden
The synthesis of N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl typically involves the following steps:
Starting Material: The synthesis begins with propane-1,3-diamine.
Methylation: The amine groups of propane-1,3-diamine are methylated to form N1,N3-dimethylpropane-1,3-diamine.
Fmoc Protection: The methylated diamine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Analyse Chemischer Reaktionen
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to expose the amine groups.
Coupling Reactions: The exposed amine groups can participate in peptide coupling reactions, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Protection and Deprotection: The Fmoc group serves as a temporary protecting group for amines, which can be introduced and removed as needed during multi-step synthesis.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) to protect amine groups during the assembly of peptides.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Bioconjugation: It is employed in the conjugation of peptides and other biomolecules for various biochemical studies.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive compounds.
Wirkmechanismus
The primary mechanism of action of N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl involves the protection of amine groups. The Fmoc group is introduced to the amine groups to prevent unwanted reactions during synthesis. The Fmoc group can be removed under basic conditions, exposing the amine groups for further reactions . This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly.
Vergleich Mit ähnlichen Verbindungen
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: can be compared with other similar compounds:
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Both compounds are used in peptide synthesis, but EDC is primarily a coupling reagent, while this compound is a protecting group.
N,N’-dimethyl-1,3-propanediamine: This compound lacks the Fmoc protecting group and is used in different contexts, such as in the production of dyes and resins.
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): This compound is used to introduce the Fmoc protecting group to amines.
Eigenschaften
Molekularformel |
C20H25ClN2O2 |
|---|---|
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-21-12-7-13-22(2)20(23)24-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19,21H,7,12-14H2,1-2H3;1H |
InChI-Schlüssel |
PPINAFAUCFKNIM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


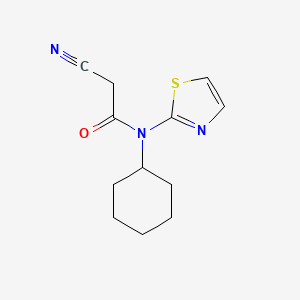
![6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone](/img/structure/B15092242.png)
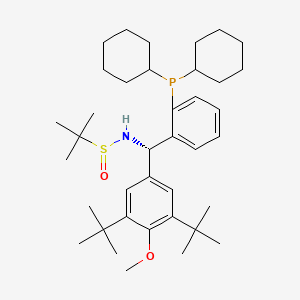
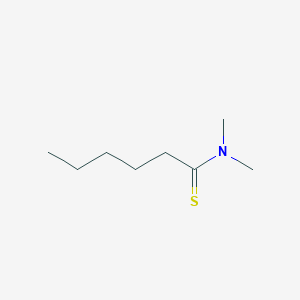
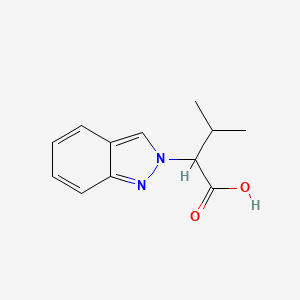
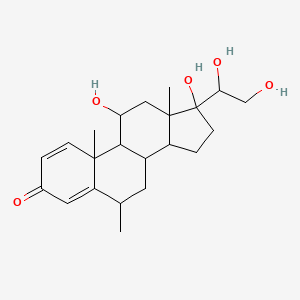
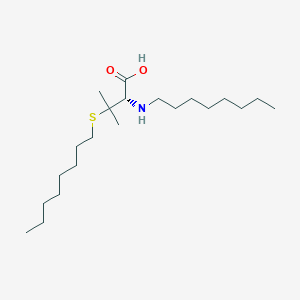
![5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol](/img/structure/B15092291.png)
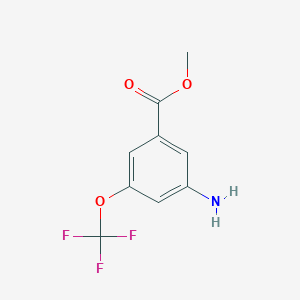
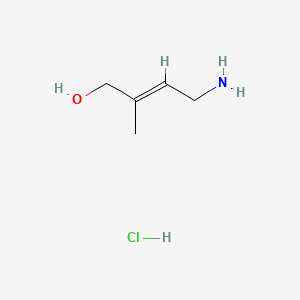
![Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer](/img/structure/B15092318.png)
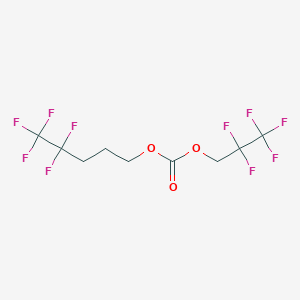
![tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B15092336.png)
![1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol](/img/structure/B15092341.png)
